1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone
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Overview
Description
1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone is an organic compound with the molecular formula C10H8F4O2 It is characterized by the presence of a phenyl ring substituted with a tetrafluoroethoxy group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone typically involves the reaction of 2-hydroxyacetophenone with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The tetrafluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: A compound with similar fluorinated groups but different structural features.
1,1,2,2-Tetrafluoroethoxybenzene: A simpler analog with only the tetrafluoroethoxy group attached to the benzene ring.
Uniqueness
1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone is unique due to the combination of the tetrafluoroethoxy group and the ethanone group attached to the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-6(15)7-4-2-3-5-8(7)16-10(13,14)9(11)12/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGSRZGPZDNMMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022770 |
Source
|
Record name | 1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417499-00-3 |
Source
|
Record name | 1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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